Cas no 42771-82-4 (2-(2-Fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic Acid)
2-(2-Fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic Acid Chemical and Physical Properties
Names and Identifiers
-
- Propanedioic acid, (2-fluoro[1,1'-biphenyl]-4-yl)methyl-
- Flurbiprofen Related Impurity 2
- 2-(2-fluoro-4-biphenylyl)-2-methyl malonic acid
- Q27281065
- DTXSID60195426
- FLURBIPROFEN IMPURITY B [EP IMPURITY]
- AHAWBBIKBPNXOF-UHFFFAOYSA-N
- UNII-J2NQT8L06Q
- PROPANEDIOIC ACID, 2-(2-FLUORO(1,1'-BIPHENYL)-4-YL)-2-METHYL-
- SCHEMBL10704177
- PROPANEDIOIC ACID, (2-FLUORO(1,1'-BIPHENYL)-4-YL)METHYL-
- 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonic acid
- FLURBIPROFEN IMPURITY B (EP IMPURITY)
- 2-(3-fluoro-4-phenylphenyl)-2-methylpropanedioic acid
- DTXCID70117917
- 42771-82-4
- 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-2-methylpropanedioic acid
- 2-(2-Fluoro-4-biphenylyl)-2-methylmalonic Acid
- J2NQT8L06Q
- SY348303
- 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid
- Flurbiprofen Impurity 2
- Flurbiprofen Related Impurity J
- Flurbiprofen EP Impurity J
- Propanedioic acid, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-2-methyl-
- Flurbiprofen Impurity 32
- SBA77182
- 2-(2-Fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic Acid
-
- Inchi: 1S/C16H13FO4/c1-16(14(18)19,15(20)21)11-7-8-12(13(17)9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)(H,20,21)
- InChI Key: AHAWBBIKBPNXOF-UHFFFAOYSA-N
- SMILES: FC1=C(C2C=CC=CC=2)C=CC(=C1)C(C(=O)O)(C(=O)O)C
Computed Properties
- Exact Mass: 288.07978705g/mol
- Monoisotopic Mass: 288.07978705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 74.6Ų
2-(2-Fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
2-(2-Fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F588915-1mg |
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonic Acid |
42771-82-4 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | F588915-10mg |
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonic Acid |
42771-82-4 | 10mg |
$1642.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F915715-25mg |
Flurbiprofen Related Impurity 2 |
42771-82-4 | 95% | 25mg |
¥1,100.00 | 2022-12-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F915715-100mg |
Flurbiprofen Related Impurity 2 |
42771-82-4 | 95% | 100mg |
¥1,900.00 | 2022-12-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F915715-500mg |
Flurbiprofen Related Impurity 2 |
42771-82-4 | 95% | 500mg |
¥6,650.00 | 2022-12-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F915715-bulk |
Flurbiprofen Related Impurity 2 |
42771-82-4 | 95% | bulk |
¥POA | 2022-12-11 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T63863-1mg |
Flurbiprofen Related Impurity 2 |
42771-82-4 | 1mg |
¥2380.00 | 2022-12-11 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T63863-10mg |
Flurbiprofen Related Impurity 2 |
42771-82-4 | 10mg |
¥19040.00 | 2022-12-11 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R125480-25mg |
Flurbiprofen Related Impurity 2,95% |
42771-82-4 | 95% | 25mg |
¥1056 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R125480-100mg |
Flurbiprofen Related Impurity 2,95% |
42771-82-4 | 95% | 100mg |
¥1824 | 2023-09-09 |
2-(2-Fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic Acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-(2-Fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic Acid
2-(2-Fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic Acid: A Comprehensive Overview
Introduction
The compound with CAS No 42771-82-4, known as 2-(2-fluoro-1,1'-biphenyl-4-yl)-2-methylmalonic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural features and potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.
Structural Features and Properties
At its core, 2-(fluoro-substituted biphenyl) is a key structural element of this compound. The presence of a fluorine atom at the para position of the biphenyl ring introduces unique electronic properties, enhancing the molecule's stability and reactivity. The malonic acid moiety further contributes to the compound's versatility, making it a valuable building block in organic synthesis.
Synthesis and Optimization
The synthesis of 2-(fluoro-substituted biphenyl) derivatives has been extensively studied. Recent advancements in catalytic methods have enabled more efficient and selective syntheses. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound. Researchers have also explored alternative routes using microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
Applications in Pharmaceutical Research
The malonic acid derivative has shown promise in various therapeutic areas. In oncology research, it has been investigated for its potential as a targeted therapy agent due to its ability to modulate specific cellular pathways. Additionally, studies have highlighted its role in anti-inflammatory drug development, where it demonstrates potent inhibitory effects against inflammatory mediators.
Recent Research Findings
Recent studies have focused on understanding the pharmacokinetic profiles of this compound. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LCMS) have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for optimizing drug delivery systems and improving bioavailability.
Future Directions
Looking ahead, the exploration of this compound's potential in nanotechnology applications is an exciting avenue. Its structural rigidity and electronic properties make it a candidate for designing novel materials with applications in electronics and sensors. Furthermore, ongoing research aims to harness its properties for developing advanced drug delivery systems.
In conclusion, 2-(fluoro-substituted biphenyl)-methylmalonic acid stands as a testament to the ingenuity of modern organic chemistry. With continuous advancements in synthesis techniques and a deeper understanding of its biological implications, this compound is poised to play a pivotal role in future scientific discoveries.
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